molecular formula C16H24N4O B2842626 N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclohexanecarboxamide CAS No. 1796991-89-3

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclohexanecarboxamide

Cat. No. B2842626
CAS RN: 1796991-89-3
M. Wt: 288.395
InChI Key: ACAAKIBKVGTLRH-UHFFFAOYSA-N
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Description

“N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclohexanecarboxamide” is a compound that belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring . Pyrimidine rings are found in the structures of many important natural and synthetic biologically active compounds . Of particular interest are pyrrolidine derivatives containing a pyrimidine ring, because such compounds often show significant pharmacological activity .


Synthesis Analysis

A method was developed for the synthesis of 2- (pyrrolidin-1-yl)pyrimidines and 2- [ (4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N - (4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1 H and 13 C NMR spectroscopy, and X-ray structural analysis .


Molecular Structure Analysis

The molecular structure of “N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclohexanecarboxamide” is characterized by a pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp 3 -hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .


Chemical Reactions Analysis

The current methods for the synthesis of 2- (pyrrolidin1-yl)pyrimidine derivatives can be divided into two main types . The first type of methods is used more often and relies on the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . The second type of methods involves the formation of pyrrolidine ring from acyclic precursors, enabling the preparation of 2- (pyrrolidin-1-yl)pyrimidines in a single step .

Scientific Research Applications

Drug Discovery

The compound contains a pyrrolidine ring , which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Antagonist of Vanilloid Receptor 1

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which is a part of the compound, act as antagonists of the vanilloid receptor 1 . This receptor is involved in pain perception, and its antagonists can potentially be used in pain management .

Modulators of Insulin-like Growth Factor 1 Receptor

The compound’s derivatives also serve as modulators of the insulin-like growth factor 1 receptor . This receptor plays a crucial role in growth and development, and its modulators can be used in the treatment of growth disorders .

Inhibitors of Various Enzymes

These derivatives are known to inhibit a wide range of enzymes, including phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 . Inhibitors of these enzymes have potential applications in the treatment of various diseases .

Antioxidative Properties

The compound’s derivatives have been described to possess antioxidative properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Antibacterial Properties

These derivatives also exhibit antibacterial properties . They can potentially be used in the development of new antibiotics .

Effects on Cell Cycle

The compound’s derivatives have been characterized for their effects on the cell cycle . Compounds that can influence the cell cycle have potential applications in cancer treatment .

Antitumor Activity

The title compound has been evaluated for its antitumor activity against human malignant melanoma cells (A375) using the standard MTT assay in vitro . This suggests potential applications in cancer therapy .

Future Directions

The current work is a continuation of these studies, aiming to increase the number of С-nucleophiles reactive toward N - (4,4-diethoxybutyl)pyrimidin-2-amine, significantly expanding the applicability of this reaction and opening new possibilities for the synthesis of substituted 2- (pyrrolidin1-yl)pyrimidines . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

Target of Action

The compound N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclohexanecarboxamide, also known as N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide, is a pyrrolidine derivative containing a pyrimidine ring . Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a similar compound, have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For example, as an antagonist of the vanilloid receptor 1, it prevents the receptor from being activated, thereby inhibiting the transmission of pain signals . As a modulator of the insulin-like growth factor 1 receptor, it can influence cell growth and development .

Biochemical Pathways

The compound affects various biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting phosphodiesterase type 5, it can increase the level of cyclic guanosine monophosphate (cGMP) in cells, leading to muscle relaxation . By inhibiting isocitrate dehydrogenase 1, it can affect the citric acid cycle and influence cellular energy production .

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a component of the compound, suggest that it may have good bioavailability .

Result of Action

The compound’s action at the molecular and cellular levels leads to various effects. For example, its antioxidative and antibacterial properties have been described . It can also affect the cell cycle .

properties

IUPAC Name

N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c21-16(13-6-2-1-3-7-13)18-12-14-17-9-8-15(19-14)20-10-4-5-11-20/h8-9,13H,1-7,10-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAAKIBKVGTLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=NC=CC(=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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